2,13-Octadecadien-1-ol

Description

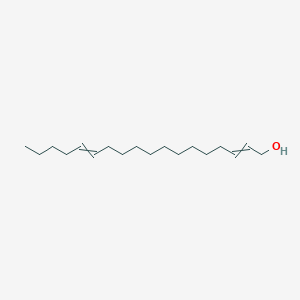

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H34O |

|---|---|

Molecular Weight |

266.5 g/mol |

IUPAC Name |

octadeca-2,13-dien-1-ol |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-17,19H,2-4,7-15,18H2,1H3 |

InChI Key |

YCOMGIOWVNOOBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCCCCCCCC=CCO |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control

Total Synthesis Approaches

The total synthesis of 2,13-Octadecadien-1-ol and its analogs relies on a toolbox of well-established organic reactions. The choice of a specific synthetic route is often dictated by the desired stereochemistry of the final product and the availability of starting materials.

Acetylene (B1199291) Coupling Reactions

A common strategy in the synthesis of long-chain unsaturated compounds involves the coupling of smaller fragments, often utilizing acetylene chemistry. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. researchcommons.org In the context of this compound synthesis, this could involve coupling a terminal alkyne with a vinyl halide to construct the diene system or a precursor to it. For instance, a terminal acetylene alcohol can be coupled with a suitable halide to build the carbon backbone. researchcommons.org

The general scheme for a Sonogashira coupling is as follows:

This reaction's efficiency can be influenced by factors such as the choice of catalyst, solvent, and base. clockss.org

Wittig Reaction Strategies

The Wittig reaction is a cornerstone in alkene synthesis, allowing for the formation of a carbon-carbon double bond from a carbonyl compound (aldehyde or ketone) and a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comorganicchemistrytutor.comwikipedia.org This reaction is particularly valuable for controlling the geometry of the resulting double bond. organic-chemistry.org

The general mechanism involves the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide. wikipedia.org The stereochemical outcome (E or Z alkene) is influenced by the nature of the substituents on the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

For the synthesis of this compound, two successive Wittig reactions could be employed to introduce the two double bonds with the desired stereochemistry. Alternatively, a single Wittig reaction could be used to form one of the double bonds in a precursor molecule, which is then further elaborated.

Table 1: Wittig Reaction Components and Products

| Carbonyl Compound | Phosphonium Ylide | Resulting Alkene |

| Aldehyde | Non-stabilized Ylide | (Z)-Alkene (predominantly) |

| Ketone | Stabilized Ylide | (E)-Alkene (predominantly) |

| Aldehyde | Stabilized Ylide | (E)-Alkene (predominantly) |

| Ketone | Non-stabilized Ylide | (Z)-Alkene (predominantly) |

This table provides a generalized outcome. The actual E/Z ratio can be influenced by reaction conditions.

Hydroboration-Protonolysis Methods

Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon double or triple bond. bolivianchemistryjournal.org The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol. wikipedia.orgmasterorganicchemistry.com This reaction is known for its anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less-substituted carbon, and its syn-stereospecificity. wikipedia.orgmasterorganicchemistry.com

While hydroboration-oxidation is primarily used to synthesize alcohols from alkenes, a variation known as hydroboration-protonolysis can be used to reduce alkynes to cis-alkenes. In this process, the alkyne is first hydroborated, and the resulting vinylborane (B8500763) is then treated with a proton source, such as a carboxylic acid, to replace the boron group with a hydrogen atom. This method provides a reliable way to synthesize (Z)-alkenes.

The general steps are:

Hydroboration: Addition of a borane (B79455) (e.g., BH₃, disiamylborane, or 9-BBN) across the triple bond of an alkyne. masterorganicchemistry.com

Protonolysis: Treatment of the resulting vinylborane with a proton source to yield the cis-alkene.

Alkylation of Lithium Alkynes

Terminal alkynes can be deprotonated with a strong base, such as n-butyllithium, to form a lithium acetylide. researchgate.netwikipedia.org These acetylides are potent nucleophiles and can react with alkyl halides in an alkylation reaction to form a new carbon-carbon bond. researchgate.net This method is highly effective for extending carbon chains.

For the synthesis of a long-chain molecule like this compound, this strategy could be employed to connect two smaller fragments. For example, a lithium acetylide derived from a shorter-chain alkyne could be reacted with a long-chain alkyl halide containing the other necessary structural features. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net

Birch Reduction Applications

The Birch reduction is a dissolving metal reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. numberanalytics.comnrochemistry.comwikipedia.org This reaction can also be used to reduce alkynes to trans-alkenes. The mechanism involves the transfer of electrons from the metal to the alkyne, followed by protonation. nrochemistry.com

This method is particularly useful for the stereoselective synthesis of (E)-alkenes, providing a complementary approach to methods that yield (Z)-alkenes, such as the hydroboration-protonolysis of alkynes. The choice of alkali metal and proton source can influence the reaction's outcome. numberanalytics.com

Dess-Martin Oxidation for Aldehyde Analogues

In many synthetic routes towards this compound, an aldehyde precursor is required, for instance, for a subsequent Wittig reaction. The Dess-Martin oxidation provides a mild and selective method for oxidizing primary alcohols to aldehydes. wikipedia.orgchemistrysteps.com The reagent used is the Dess-Martin periodinane (DMP). organic-synthesis.comalfa-chemistry.com

This oxidation is advantageous because it is performed under neutral conditions and at room temperature, which helps to avoid side reactions and protect other sensitive functional groups within the molecule. wikipedia.orgorganic-synthesis.com The reaction is generally carried out in chlorinated solvents like dichloromethane. wikipedia.org

Table 2: Comparison of Oxidation Methods for Primary Alcohols

| Reagent | Conditions | Selectivity for Aldehyde | Notes |

| Dess-Martin Periodinane (DMP) | Mild, neutral pH, room temperature | High | Avoids toxic chromium reagents. wikipedia.org |

| Pyridinium Chlorochromate (PCC) | Mild | High | A milder version of chromic acid. libretexts.org |

| Chromic Acid (H₂CrO₄) | Strong, acidic | Low (oxidizes to carboxylic acid) | A strong oxidizing agent. chemistrysteps.com |

Stereoselective Synthesis of Isomers

The creation of specific stereoisomers of this compound hinges on carefully controlled reaction sequences that can selectively generate either (E) or (Z) configurations at two separate points in the carbon chain. Acetylenic coupling reactions are a cornerstone of these syntheses, providing a versatile platform for building the C18 backbone and subsequently reducing the triple bonds to the desired alkenes.

(2E,13Z)-2,13-Octadecadien-1-ol and Derivatives

The synthesis of the (2E,13Z) isomer often involves a convergent approach, where two key fragments are prepared and then joined. A common strategy employs the Wittig reaction to establish the C2 double bond with (E) stereochemistry. For instance, a process can be initiated from Z11-hexadecenal. google.com This aldehyde is reacted with a phosphonium salt in the presence of a base to form the dienal, which is then reduced to the target alcohol. google.com

Another powerful method relies on the use of sulfones. These syntheses offer high efficiency and stereochemical control. nih.gov The general steps for these syntheses are outlined in the table below.

Table 1: Key Synthetic Steps for (2E,13Z)-2,13-Octadecadien-1-ol

| Step | Description | Key Reagents |

| Fragment A Synthesis | Preparation of a C16 aldehyde with a (Z)-double bond at C11 (Z11-Hexadecenal). | - |

| Fragment B Synthesis | Generation of a phosphonium ylide suitable for creating a C2 (E)-double bond. | Triphenylphosphine, suitable alkyl halide |

| Coupling Reaction | Wittig reaction between the C16 aldehyde and the phosphonium ylide. | Base (e.g., n-butyllithium) |

| Reduction | Reduction of the resulting dienal to the diene alcohol. | Reducing agent (e.g., Sodium borohydride) |

This table provides a generalized overview of common synthetic strategies.

(2Z,13E)-2,13-Octadecadien-1-ol and Derivatives

The synthesis of the (2Z,13E) isomer can be achieved through acetylene coupling reactions, starting from materials like 1,8-octanediol (B150283) or 1,9-nonanediol. researchgate.net A representative synthesis involves the creation of an enyne intermediate, which is then stereoselectively reduced. For example, a C13 bromoalkene with an (E)-configuration can be coupled with a protected propargyl alcohol. Subsequent Lindlar hydrogenation of the resulting enyne establishes the (Z)-double bond at the C2 position.

Table 2: Synthetic Approach for (2Z,13E)-2,13-Octadecadien-1-ol

| Step | Description | Key Reagents |

| Starting Material | Utilization of diols like 1,8-octanediol or 1,9-nonanediol. researchgate.net | HBr, Toluene researchgate.net |

| Intermediate Formation | Generation of an iodoacetylene. researchgate.net | I₂, PPh₃, Imidazole researchgate.net |

| Coupling | Acetylenic coupling to form a C18 enyne intermediate. researchgate.net | n-BuLi, HMPA researchgate.net |

| Stereoselective Reduction | Partial hydrogenation of the triple bond to a (Z)-double bond. | H₂, Pd-BaSO₄, Quinoline researchgate.net |

| Deprotection | Removal of protecting groups to yield the final alcohol. | p-TsOH, EtOH researchgate.net |

This table outlines a synthetic route based on acetylene coupling reactions.

(2E,13E)-2,13-Octadecadien-1-ol and Derivatives

The all-(E) isomer is also accessible through routes involving acetylene coupling. researchgate.net The key to achieving the (E,E) stereochemistry lies in the choice of reduction conditions for the alkyne intermediates. Instead of catalytic hydrogenation which typically yields (Z)-alkenes, dissolving metal reductions are employed. For instance, the reduction of an enyne or diyne intermediate with lithium in liquid ammonia or with lithium aluminum hydride (LiAlH₄) selectively produces the (E)-double bonds. researchgate.net

Table 3: Synthesis of (2E,13E)-2,13-Octadecadien-1-ol

| Step | Description | Key Reagents |

| Diyne Formation | Coupling of acetylenic fragments to create the C18 diyne backbone. | n-BuLi, HMPA researchgate.net |

| Stereoselective Reduction | Reduction of both triple bonds to (E)-double bonds. | LiAlH₄, THF researchgate.net |

| Purification | Isolation of the (2E,13E)-octadecadien-1-ol. | - |

This table highlights the critical reduction step for obtaining the all-(E) isomer.

(2Z,13Z)-2,13-Octadecadien-1-ol and Derivatives

For the synthesis of the (2Z,13Z) isomer, both triple bonds of a diyne precursor must be reduced to (Z)-double bonds. researchgate.net This is typically achieved by catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) or palladium on barium sulfate (B86663) with quinoline. researchgate.net The synthesis can start from a C15 acetylene which is converted to an iodoacetylene. researchgate.net This is then coupled with the tetrahydropyranyl (THP) ether of propargyl alcohol to form the diyne. researchgate.net Simultaneous reduction of both triple bonds followed by deprotection yields the target (2Z,13Z)-octadecadien-1-ol. researchgate.net

Table 4: Pathway to (2Z,13Z)-2,13-Octadecadien-1-ol

| Step | Description | Key Reagents |

| Iodoacetylene Formation | Conversion of a C15 terminal alkyne to an iodoacetylene. researchgate.net | I₂, PPh₃, Imidazole researchgate.net |

| Coupling | Reaction with a protected propargyl alcohol to form a C18 diyne. researchgate.net | n-BuLi, HMPA researchgate.net |

| Stereoselective Reduction | Simultaneous hydrogenation of both triple bonds to (Z)-double bonds. | H₂, Pd-BaSO₄, Quinoline researchgate.net |

| Deprotection | Removal of protecting groups to furnish the final alcohol. | p-TsOH, EtOH researchgate.net |

This table details the synthesis of the all-(Z) isomer via a diyne intermediate.

Derivatization for Functional Analogues (e.g., Acetates, Aldehydes)

The synthesized this compound isomers can be readily converted into other functional groups, such as acetates and aldehydes, which are often the active pheromone components themselves.

The acetates are typically prepared by treating the corresponding alcohol with acetic anhydride (B1165640) in the presence of a base like pyridine. researchgate.net This is a straightforward and high-yielding esterification reaction.

The aldehydes are accessible through the oxidation of the primary alcohols. To prevent over-oxidation to the carboxylic acid, mild oxidizing agents are required. Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are commonly used for this transformation, selectively converting primary alcohols to aldehydes. libretexts.orgstudymind.co.uk The choice of reagent can depend on the desired reaction conditions and scale. A patent also describes a process where the dienal is an intermediate, formed via a Wittig reaction, which can then be isolated or further reduced. google.com

Table 5: Common Derivatization Reactions

| Derivative | Reaction Type | Key Reagents |

| Acetate | Esterification | Acetic Anhydride, Pyridine researchgate.net |

| Aldehyde | Oxidation | Pyridinium Chlorochromate (PCC) libretexts.org or Dess-Martin Periodinane (DMP) libretexts.org |

This table summarizes the common methods for preparing acetate and aldehyde derivatives.

Biosynthetic Pathways and Precursors

Enzymatic Transformations in Recombinant Microorganisms

The production of 2,13-Octadecadien-1-ol in recombinant microorganisms hinges on the heterologous expression of specific enzymes capable of converting common fatty acid intermediates into the desired di-unsaturated alcohol. Oleaginous yeasts, such as Yarrowia lipolytica and Saccharomyces cerevisiae, are frequently employed as microbial cell factories due to their inherent ability to produce high levels of fatty acids and their amenability to genetic modification. researchgate.netlu.secapes.gov.brscienceopen.com

The core enzymatic steps involve:

Fatty Acid Desaturation: The introduction of double bonds at the C2 and C13 positions of an 18-carbon fatty acid chain is the most critical step. This is achieved by a class of enzymes known as fatty acid desaturases (FADs). researchgate.netnih.govfrontiersin.org The biosynthesis of a di-unsaturated fatty acid like the precursor for this compound would require the action of at least two specific desaturases. For instance, a Δ13-desaturase would introduce a double bond at the 13th carbon, and a Δ2-desaturase would act on the subsequent intermediate. The identification and characterization of desaturases with the required specificity, often from the insects themselves, are crucial for successful biosynthesis. lu.se

Fatty Acyl-CoA Reduction: Once the correct di-unsaturated fatty acyl-CoA is synthesized, it is converted to this compound by a fatty acyl-CoA reductase (FAR). uniprot.orgnih.govnih.govresearchgate.netwikipedia.org These enzymes catalyze the four-electron reduction of the fatty acyl-CoA to the corresponding primary alcohol. The selection of a FAR with high specificity towards C18 di-unsaturated substrates is essential to maximize the yield of the target product. uniprot.org

The table below summarizes the key enzymes and their roles in the biosynthetic pathway.

| Enzyme Class | Function | Precursor | Product |

| Fatty Acid Synthase (FAS) | Builds the initial C18 saturated fatty acid chain | Acetyl-CoA, Malonyl-CoA | Stearyl-CoA |

| Δ13-Fatty Acid Desaturase | Introduces a double bond at the C13 position | Stearyl-CoA | 13-Octadecenoyl-CoA |

| Δ2-Fatty Acid Desaturase | Introduces a double bond at the C2 position | 13-Octadecenoyl-CoA | 2,13-Octadecadienoyl-CoA |

| Fatty Acyl-CoA Reductase (FAR) | Reduces the fatty acyl-CoA to an alcohol | 2,13-Octadecadienoyl-CoA | This compound |

Genetic Engineering for Targeted Production

Genetic engineering plays a pivotal role in optimizing recombinant microorganisms for the efficient production of this compound. Modern techniques, including CRISPR-Cas systems, allow for precise and targeted modifications of the host's genome to enhance the metabolic flux towards the desired product. scienceopen.comcsic.esresearchgate.net

Key genetic engineering strategies include:

Heterologous Gene Expression: The core of the strategy involves introducing the genes encoding the specific fatty acid desaturases and fatty acyl-CoA reductase required for the synthesis of this compound. The choice of promoters and expression levels of these heterologous genes is critical and often needs to be carefully balanced to avoid the accumulation of toxic intermediates and to maximize product yield. nih.gov

Pathway Optimization: To increase the precursor pool available for pheromone synthesis, endogenous metabolic pathways can be modified. This may involve the upregulation of genes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC), and the downregulation or knockout of competing pathways that divert fatty acyl-CoAs away from the desired product, for example, genes involved in β-oxidation or storage lipid formation. nih.gov

The table below outlines common genetic modifications and their intended effects on the production of this compound.

| Genetic Modification | Target Gene/Pathway | Intended Effect |

| Overexpression | Fatty Acid Desaturases (specific for Δ2 and Δ13) | Increased synthesis of the di-unsaturated fatty acid precursor. |

| Overexpression | Fatty Acyl-CoA Reductase (specific for C18 dienes) | Efficient conversion of the precursor to this compound. |

| Overexpression | Acetyl-CoA Carboxylase (ACC1) | Increased supply of malonyl-CoA for fatty acid synthesis. |

| Knockout/Downregulation | Genes for β-oxidation (e.g., POX) | Prevents degradation of the fatty acid intermediates. |

| Knockout/Downregulation | Genes for storage lipid synthesis (e.g., DGA1) | Channels fatty acyl-CoAs towards pheromone production instead of storage. |

Through the synergistic application of these enzymatic and genetic engineering strategies, the sustainable and scalable production of this compound in recombinant microorganisms is becoming an increasingly viable reality, offering a promising alternative to conventional chemical synthesis for applications in agriculture and beyond.

Natural Occurrence and Isolation from Biological Sources

Identification in Insect Pheromone Gland Extracts

Volatile pheromones are crucial for communication in numerous insect species, mediating behaviors such as mating and aggregation. mdpi.comichem.md These chemical signals are produced in specialized exocrine glands. researchgate.net The acetate (B1210297) form of 2,13-Octadecadien-1-ol is a known pheromone component for certain insects. nih.gov Specifically, (Z,Z)-2,13-Octadecadien-1-ol has been identified as a pheromone used in the chemical communication system of insects belonging to the family Sesiidae. unimi.it The study of such pheromones has significant implications for pest management, allowing for the development of targeted control strategies like pheromone traps. nih.gov

| Insect Group | Compound Form | Function |

| Sesiidae | (Z,Z)-2,13-Octadecadien-1-ol | Pheromone |

| Various Insects | This compound, acetate | Pheromone |

Presence in Plant Extracts and Volatiles

Various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), have been employed to identify the chemical constituents of plant extracts and volatiles. While the direct compound this compound is not always present, structurally similar molecules have been identified in several plant species.

Martynia annua, a plant utilized in traditional medicine, has been the subject of phytochemical analysis to identify its bioactive components. cabidigitallibrary.org Studies on its leaves, fruits, and seeds have revealed a wealth of compounds, including alkaloids, flavonoids, tannins, and terpenoids. A methanolic extract of Martynia annua seeds, when analyzed by GC-MS, was found to contain 17 distinct phytoconstituents. Among these, a derivative of the target compound, 12-Methyl-E, E-2, 13-octadecadien-1-ol , was identified. Other significant compounds found in various extracts of the plant include fatty acids, glycosides, and phenolic compounds.

The essential oils of three Peperomia species from the Amazon in Brazil—P. macrostachya, P. pellucida, and P. rotundifolia—were analyzed via hydrodistillation and GC-MS. This comprehensive analysis identified 96 different volatile constituents across the three species. However, this compound was not among the identified compounds. The major constituents varied significantly between the species, as detailed in the table below.

| Peperomia Species | Major Identified Volatile Compounds | Percentage (%) |

| P. macrostachya | epi-alpha-bisabolol | 15.9 |

| caryophyllene oxide | 12.9 | |

| myristicin | 7.6 | |

| P. pellucida | dillapiole | 55.3 |

| (E)-caryophyllene | 14.3 | |

| carotol | 8.1 | |

| P. rotundifolia | decanal | 43.3 |

| dihydro-β-santalol | 9.0 | |

| (E)-nerolidol | 7.9 |

Clitoria ternatea, commonly known as the butterfly pea, is widely recognized for the vibrant blue color of its petals, which are used as a natural food colorant. Extensive research into the phytochemical profile of its flowers has focused on identifying the compounds responsible for its color and medicinal properties. These studies have successfully isolated and characterized numerous compounds, particularly a class of highly stable, polyacylated anthocyanins known as ternatins, which are derived from delphinidin. Flavonol glycosides of kaempferol, quercetin, and myricetin (B1677590) have also been reported. Despite detailed analyses of aqueous and methanolic extracts of the flowers, the presence of this compound has not been reported in the available literature.

The seeds of the cotton plant (Gossypium species) are a significant source of oil and protein. Chemical analyses of cottonseed have primarily focused on compounds with nutritional and toxicological importance. Gossypol, a polyphenolic aldehyde, is a well-known compound found naturally in the seed, roots, and foliage of the cotton plant. Research has also been directed towards enhancing the seed's nutritional profile, for instance by increasing its vitamin E content through the production of tocotrienols. A review of the literature on the chemical composition of Gossypium seeds does not indicate the presence of this compound.

Tanacetum corymbosum, or corymbflower tansy, has been analyzed for the chemical composition of its essential oil. A GC-MS analysis of the oil from plants grown in Moldova revealed the presence of 38 different compounds. While the dominant constituents were terpenes like germacrene D and (Z)-β-farnesene, the analysis also identified a compound structurally related to the subject of this article: 12-methyl-(E,E)-2,13-octadecadien-1-ol , which constituted 0.4% of the oil from one sample. Other major aliphatic compounds included the fatty alcohol n-octadecanol and the higher alkane n-heneicosane. nih.gov

| Compound Class | Major Identified Compounds in Essential Oil |

| Terpenes | germacrene D, (Z)-β-farnesene, γ-elemene, β-caryophyllene |

| Aliphatic Alcohols | n-octadecanol, 12-methyl-(E,E)-2,13-octadecadien-1-ol |

| Aliphatic Hydrocarbons | n-heneicosane |

| Fatty Acids | palmitic acid, linoleic acid |

Ilex cornuta

Studies on the chemical makeup of Ilex cornuta, commonly known as Chinese Holly, have led to the identification of various triterpenoids and their saponins. nih.govresearchgate.net However, none of these studies have reported the presence of this compound.

Leptolejeunea balansae

Information regarding the detailed chemical composition of Leptolejeunea balansae is limited in publicly accessible scientific databases. The current body of research does not include any mention of this compound.

Justicia glauca

Phytochemical analysis of Justicia glauca has revealed the presence of compounds such as coumarins, flavonoids, glycosides, phenols, tannins, saponins, and steroids. researchgate.netijpbs.netresearchgate.net Notably, the compound justiciresinol (B1673170) has been isolated from this plant. scielo.br However, this compound is not among the listed constituents.

Mitragyna inermis

The chemical profile of Mitragyna inermis is characterized by the presence of alkaloids, flavonoids, tannins, and other polyphenolic compounds. phytojournal.cominternationalscholarsjournals.comchemsociety.org.ng While some studies have analyzed its fatty acid derivatives, there is no record of this compound being isolated. researchgate.netphytojournal.com

Chrysophyllum albidum

Research on Chrysophyllum albidum, the African star apple, has focused on its essential oils, which contain a variety of alkanes, esters, and terpenoids. nih.gov The fruit pulp and other parts of the plant have also been analyzed, revealing a range of phytochemicals, but not this compound. researchgate.netlongdom.org

Melissa officinalis

Commonly known as lemon balm, Melissa officinalis is well-studied for its essential oil, which is rich in volatile compounds like geranial, neral, and citronellal. nih.govacademicjournals.orgresearchgate.net Other identified compounds include flavonoids and triterpenes. nih.govencyclopedia.pubnih.gov Despite extensive analysis, this compound has not been reported as a constituent.

Chenopodium ambrosioides

Numerous studies on the chemical composition of the essential oil of Chenopodium ambrosioides (also known as Dysphania ambrosioides) have been conducted. These analyses consistently identify the major volatile constituents as monoterpenes and their derivatives. The primary components vary depending on the plant's geographical origin and chemotype but typically include α-terpinene, p-cymene, ascaridole, and limonene. nih.govtandfonline.comajol.infonih.govredalyc.org Extensive searches of chemical databases and scientific papers on the constituents of C. ambrosioides did not yield any results mentioning the presence of this compound.

A summary of the commonly identified major compounds in Chenopodium ambrosioides essential oil is presented below.

| Compound | Chemical Class | Reported Presence |

| α-Terpinene | Monoterpene | Major nih.govajol.infonih.govredalyc.org |

| p-Cymene | Monoterpene | Major nih.govajol.infonih.govredalyc.org |

| Ascaridole | Monoterpene Peroxide | Major nih.govtandfonline.comresearchgate.netnih.gov |

| Limonene | Monoterpene | Major tandfonline.comtandfonline.comresearchgate.net |

| Carvacrol | Monoterpenoid | Major researchgate.net |

| trans-Pinocarveol | Monoterpenoid | Major tandfonline.comtandfonline.com |

This table represents compounds frequently cited as major constituents in the literature and is not exhaustive.

Plant Volatile Organic Compound Emissions in Response to Herbivory

Plants are known to release a complex mixture of volatile organic compounds (VOCs) when damaged by herbivores. These herbivore-induced plant volatiles (HIPVs) serve various functions, including attracting natural enemies of the herbivores and signaling to neighboring plants. nih.govoup.compsu.edu The chemical composition of these blends is diverse and specific to the plant and herbivore species involved. oup.comfrontiersin.org

The primary classes of HIPVs include:

Green Leaf Volatiles (GLVs): C6 compounds such as aldehydes, alcohols, and their acetates, which are derived from the lipoxygenase pathway and are released almost immediately upon mechanical damage. nih.govnih.gov

Terpenoids: A large and diverse class of compounds, including monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20), which are often synthesized de novo after attack. frontiersin.orgnih.gov

Aromatic Compounds: Derived from the shikimic acid pathway, such as methyl salicylate (B1505791) and indole. arizona.edu

Fatty Acid Derivatives: Besides GLVs, other derivatives of fatty acids can be involved. nih.govwur.nl

While this compound is a long-chain fatty alcohol, a class of compounds related to plant defense signaling, a thorough search of the literature on HIPVs did not identify this specific molecule as a known volatile emitted by plants in response to herbivory. Research in this area has identified many specific compounds, but this compound is not among those documented in the available search results. The compound and its acetate ester are, however, known as pheromone components for various insect species, particularly in the order Lepidoptera. pherobase.com

Due to the lack of scientific evidence connecting this compound to either Chenopodium ambrosioides or herbivore-induced volatile emissions, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the provided outline.

Role as Insect Pheromones and Semiochemicals

The compound this compound and its derivatives, particularly its acetate form, play a crucial role in the chemical communication of numerous insect species, primarily moths. As semiochemicals, these compounds mediate interactions between organisms. Their most significant function is as sex pheromones, which are chemical signals released by an organism to attract a mate. The specific stereoisomers of this compound and their precise blend ratios are often species-specific, ensuring reproductive isolation between closely related species.

Species-Specific Pheromone Identification

The female sex pheromone of the Leopard Moth, Zeuzera pyrina, has been identified as a blend of several compounds, with an acetate derivative of this compound being the principal component. Gas-liquid chromatography and mass spectroscopy analyses of abdominal tip extracts from female moths revealed that (E,Z)-2,13-octadecadien-1-ol acetate is the main pheromone component nih.gov. Accompanying this primary attractant are two secondary components: (Z)-13-octadecen-1-ol acetate and octadecan-1-ol acetate nih.gov.

Electroantennographic (EAG) studies, which measure the electrical response of a male moth's antenna to chemical stimuli, have confirmed the high activity of the (E,Z) isomer of this compound acetate nih.gov. Commercially available pheromone dispensers for monitoring and managing Z. pyrina populations often utilize a blend of 95% (E,Z)-2,13-octadecadienyl acetate and 5% (E,Z)-3,13-octadecadienyl acetate areeo.ac.ir.

Pheromone Composition of Zeuzera pyrina

| Component | Chemical Name | Role |

|---|---|---|

| (E,Z)-2,13-Octadecadien-1-ol acetate | (E,Z)-2,13-Octadecadien-1-yl acetate | Main Component |

| (Z)-13-Octadecen-1-ol acetate | (Z)-13-Octadecen-1-yl acetate | Secondary Component |

| Octadecan-1-ol acetate | Octadecan-1-yl acetate | Secondary Component |

The genus Synanthedon, commonly known as clearwing moths, comprises numerous species, and their pheromone compositions can vary significantly. While some species utilize isomers of 3,13-octadecadien-1-ol, this compound derivatives are key for others.

Currant Clearwing Moth (Synanthedon tipuliformis) : The female sex pheromone of this species is a two-component blend where an isomer of 2,13-octadecadienyl acetate is the major component. The primary attractant is (E,Z)-2,13-octadecadienyl acetate, which constitutes approximately 98% of the blend nih.govwellcomeopenresearch.org. The minor component is (E,Z)-3,13-octadecadienyl acetate, making up the remaining 2% nih.govwellcomeopenresearch.orgagriculturejournals.cz. This specific blend has proven to be an effective attractant for male moths in various regions, including Europe, North America, and New Zealand nih.govwellcomeopenresearch.org.

Lesser Peachtree Borer (Synanthedon pictipes) and Greater Peachtree Borer (Synanthedon exitiosa) : It is important to note that the primary sex pheromones for the Lesser and Greater Peachtree Borers are isomers of 3,13-octadecadien-1-ol acetate, not this compound acetate. The Lesser Peachtree Borer uses (E,Z)-3,13-octadecadien-1-ol acetate as its sex pheromone nih.govflvc.orgnih.gov. The Greater Peachtree Borer is attracted to (Z,Z)-3,13-octadecadien-1-ol acetate nih.govmdpi.comufl.edu.

Pheromone Composition of Synanthedon tipuliformis

| Component | Chemical Name | Blend Ratio | Role |

|---|---|---|---|

| (E,Z)-2,13-Octadecadien-1-ol acetate | (E,Z)-2,13-Octadecadien-1-yl acetate | ~98% | Major Component |

In a notable deviation from the typical lepidopteran model where females produce long-range sex pheromones, the male Castniid Palm Borer, Paysandisia archon, releases a sex pheromone to attract females researchgate.netresearchgate.net. Research has identified this male-produced attractant as (2E,13Z)-octadecadien-1-ol researchgate.netresearchgate.net. This unsaturated alcohol is emitted by the male during a specific mate-calling behavior. Both laboratory wind tunnel assays and field tests have demonstrated that this single compound is attractive to females and can be effectively used in lured traps researchgate.net. The male possesses specialized glandular scent scales (androconia) on its legs, which are involved in the emission of this pheromone researchgate.net.

Pheromone Identification in Paysandisia archon

| Component | Chemical Name | Emitted By | Role |

|---|

The sex pheromone of the female Macroscelesia japona is a blend of two EAG-active components identified from the pheromone gland. These compounds are (2E,13Z)-2,13-octadecadien-1-ol (E2,Z13-18:OH) and (2E,13Z)-2,13-octadecadienal (E2,Z13-18:Ald) researchgate.netresearchgate.net. The average ratio of the alcohol to the aldehyde in the gland extract is approximately 1:10 researchgate.netresearchgate.net. Field trapping studies have shown that while the aldehyde alone can attract males, the strongest attraction occurs with a mixture of the two compounds. A 1:100 blend of the alcohol and the aldehyde was found to be the most potent attractant for males in the field researchgate.net.

Pheromone Composition of Macroscelesia japona

| Component | Chemical Name | Average Gland Ratio | Role |

|---|---|---|---|

| (2E,13Z)-2,13-Octadecadien-1-ol | (2E,13Z)-2,13-Octadecadien-1-ol | 1 | Pheromone Component |

Contrary to the other species in this section, the identified sex pheromone components for Nokona pernix are not isomers of this compound. Instead, analysis of the pheromone gland extract of this clearwing moth has identified two electroantennogram-active components that are isomers of 3,13-octadecadien-1-ol. These have been identified as the (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol. Field trials have shown that a blend of these two synthetic compounds in a 9:1 ratio is effective at attracting N. pernix males, while either component alone is significantly less attractive.

Based on current research, this compound has not been identified as a component of the sex pheromone for Nokona pernix.

Pheromone Composition of Nokona pernix

| Component | Chemical Name | Blend Ratio | Role |

|---|---|---|---|

| (3E,13Z)-3,13-Octadecadien-1-ol | (3E,13Z)-3,13-Octadecadien-1-ol | 9 | Main Component |

Nokona regalis

Research into the sex pheromone of the vine tree borer, Nokona regalis (formerly Paranthrene regalis), has focused on isomers of octadecadien-1-ol. However, studies have identified the primary sex attractant for this species as (3E, 13Z)-3,13-octadecadien-1-ol tandfonline.comresearchgate.netresearchgate.net. Based on the available scientific literature, this compound is not a known component of the Nokona regalis sex pheromone. The chemical communication of this species appears to be mediated by the 3,13-isomer of the compound.

Glossosphecia romanovi

Glossosphecia romanovi, a pest of grape vines in Northeast Asia, utilizes a specific blend of octadecadienols and their acetates for sexual communication. Extensive analysis of female pheromone gland extracts has identified the two major components as (Z,Z)-3,13-octadecadien-1-ol (Z3,Z13-18:OH) and (Z,Z)-3,13-octadecadienyl acetate (Z3,Z13-18:OAc), typically in a ratio of approximately 9:1 or 20:1 researchgate.netresearchgate.net. While field tests have evaluated various pheromone blends, the most effective attractant for male G. romanovi is a binary blend of these two 3,13-isomers researchgate.netresearchgate.net. Current research does not indicate that this compound is a component of this species' natural pheromone blend.

Opogona sacchari (Banana Moth)

The banana moth, Opogona sacchari, is a polyphagous agricultural pest for which derivatives of this compound are crucial for chemical communication. Research has identified an aldehyde derivative as the primary male attractant.

Pheromone Identification: A compound extracted from female O. sacchari that elicited responses from male antennae was identified as a 2,13-octadecadienal. While an alcohol analog, 2/3,(Z)13-octadecadienol, was also detected in extracts at a low ratio (approximately 1:20 alcohol to aldehyde), it did not independently trigger a response from the male moth's antennae.

Isomeric Activity: Electroantennogram (EAG) studies on synthetic dienals showed the strongest responses for (Z, Z)-2,13-octadecadienal and (E, Z)-2,13-octadecadienal. Subsequent field trials demonstrated that (E, Z)-2,13-octadecadienal was a more effective attractant for male banana moths than the (Z, Z) isomer.

Lure Development: Traps baited with 250 µg of synthetic (E, Z)-2,13-octadecadienal were as successful at capturing males as traps containing live virgin females. The addition of the corresponding alcohol isomer to the aldehyde attractant did not improve capture rates. This indicates that (E, Z)-2,13-octadecadienal is the key active component for monitoring this pest.

| Component | Isomer | Biological Activity |

| 2,13-Octadecadienal | (E, Z) | Strong attractant for males |

| 2,13-Octadecadienal | (Z, Z) | Elicits antennal response, less attractive than (E,Z) isomer in field |

| This compound | (Z) | Detected in female extracts, but did not elicit antennal response |

Micromelalopha siversi

Micromelalopha siversi is a defoliator of poplar trees. Studies to identify its sex pheromone have been conducted to develop tools for monitoring and control. Research has shown that the female-produced sex pheromone is 13,15-octadecadienal nih.govresearchgate.netnih.gov. Specifically, the active component was identified as (13Z,15E)-octadecadienal nih.govresearchgate.netnih.gov. According to published studies, this compound and its derivatives are not involved in the chemical communication of Micromelalopha siversi.

Grape Root Borer (Vitacea polistiformis)

The grape root borer, Vitacea polistiformis, is a significant pest of grapevines in the eastern United States, and its chemical ecology is intrinsically linked to an acetate derivative of this compound.

Major Pheromone Component: The primary component of the female-produced sex pheromone was identified as (E,Z)-2,13-octadecadien-1-ol acetate (EZ-ODDA) ncsu.eduresearchgate.netvt.edu. This compound is highly attractive to male grape root borers and forms the basis of commercial lures used for monitoring and management researchgate.netvt.eduevergreengrowers.com.

Pheromone Blend: While EZ-ODDA is the major component, research found that adding a small amount (1%) of a secondary compound, (Z,Z)-3,13-octadecadien-1-ol acetate (ZZ-ODDA), increased the capture rate of male moths by three to seven times researchgate.net. Commercially available lures typically use this 99:1 blend of EZ-ODDA and ZZ-ODDA ncsu.eduvt.eduevergreengrowers.com.

Role of the Alcohol: Although the acetate is the active pheromone, the alcohol precursor, (E,Z)-2,13-octadecadien-1-ol (EZ-OH), also demonstrates biological activity. In electroantennogram (EAG) studies, male antennae responded significantly to EZ-OH ncsu.edu. Interestingly, female antennae also responded to the pheromone components, including the alcohol, which has implications for understanding behaviors related to mating disruption strategies ncsu.edu.

| Compound | Isomer/Form | Role in Vitacea polistiformis |

| This compound acetate | (E,Z) | Major component of the female sex pheromone; primary attractant for males ncsu.eduresearchgate.netvt.edu. |

| 3,13-Octadecadien-1-ol acetate | (Z,Z) | Minor component; significantly enhances the attractiveness of the primary component researchgate.net. |

| This compound | (E,Z) | Not a primary lure component, but elicits a significant electrophysiological response in male and female antennae ncsu.edu. |

Inter- and Intraspecific Chemical Communication

Semiochemicals like this compound and its derivatives are pivotal in mediating both intraspecific and interspecific interactions.

Intraspecific Communication: This refers to communication between individuals of the same species. The primary example involving this compound is its function as a sex pheromone. In the Grape Root Borer (Vitacea polistiformis), females release (E,Z)-2,13-octadecadien-1-ol acetate to attract males for mating ncsu.eduresearchgate.net. This chemical signal is highly specific and ensures that males can locate receptive females of their own species, facilitating reproduction. This is a classic example of a releaser pheromone, as it triggers an immediate behavioral response in the recipient.

Interspecific Communication: This involves chemical signaling between different species. A single compound can function in various ways in this context.

Kairomonal Effects: Pheromones can be intercepted by other species, a phenomenon known as eavesdropping. For instance, pheromone traps for the grape root borer, which use (E,Z)-2,13-octadecadien-1-ol acetate, may sometimes attract non-target species, such as the squash vine borer vt.edu. In this case, the pheromone acts as a kairomone—a chemical signal that benefits the receiver (the squash vine borer) but not the emitter.

Applied Interspecific Disruption: The similarity of pheromone components across species can be exploited for pest management. The pheromone for the leopard moth (Zeuzera pyrina) also uses (E,Z)-2,13-octadecadien-1-ol acetate as its major component researchgate.net. Researchers have successfully used the leopard moth pheromone in twist-tie dispensers to disrupt the mating of the grape root borer, demonstrating an effective interspecific application of the shared chemical signal researchgate.netflvc.org.

Isomeric Specificity in Biological Activity

The biological activity of semiochemicals is profoundly dependent on their specific chemical structure, a concept known as isomeric specificity. Even minute changes in the molecule's geometry (stereoisomerism) or the position of its functional groups and double bonds (constitutional isomerism) can drastically alter or eliminate its function.

Positional Isomerism: The location of the double bonds is critical. The Sesiidae family of clearwing moths, which includes the grape root borer, widely uses C18 dienes with double bonds at the 2,13- or 3,13- positions nih.gov. For the grape root borer, the primary pheromone is a 2,13-diene, while a 3,13-diene acts as a synergist researchgate.net. In contrast, species like Glossosphecia romanovi use only 3,13-dienes researchgate.netresearchgate.net. This difference in the position of one double bond is a key factor in maintaining species-specific communication channels.

Geometric Isomerism (E/Z Configuration): The spatial orientation of atoms around a double bond (cis/trans or Z/E) is crucial for receptor binding in the insect's antenna.

In the grape root borer, the active isomer of the main pheromone component is the (E,Z) form of this compound acetate ncsu.eduvt.edu. Other geometric isomers are ineffective.

For the banana moth, field trials showed that the (E,Z)-isomer of 2,13-octadecadienal was significantly more attractive to males than the (Z,Z)-isomer.

Pheromone Blends: Biological activity often relies not on a single molecule but on a precise blend of isomers. The seven-fold increase in male grape root borer attraction when 1% (Z,Z)-3,13-octadecadien-1-ol acetate is added to (E,Z)-2,13-octadecadien-1-ol acetate highlights this principle researchgate.net. The male's nervous system is tuned to recognize this specific ratio, and deviations can lead to a reduced or absent response. This specificity prevents interbreeding between closely related species that might use the same compounds but in different ratios.

Structure Activity Relationship Sar and Mechanistic Studies

Computational Approaches in Pheromone Binding

Computational methods are indispensable for dissecting the interactions between pheromones like 2,13-Octadecadien-1-ol and their corresponding pheromone-binding proteins (PBPs). PBPs are small, soluble proteins found in the sensillum lymph of insect antennae that bind to hydrophobic pheromone molecules and transport them to olfactory receptors. nih.govresearchgate.net Computational modeling provides insights into this process at a molecular level.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a PBP) to form a stable complex. mdpi.comresearchgate.net These simulations are crucial for understanding the ligand recognition mechanism. nih.gov

In the context of this compound, docking simulations would be used to place the pheromone molecule into the binding pocket of a relevant PBP, such as those from Sesiidae moths. The output of these simulations includes a calculated binding energy, which estimates the affinity between the pheromone and the protein, and a detailed visualization of the interactions. For instance, studies on the PBP from the oriental fruit moth (Grapholita molesta) have shown how different ligands, including long-chain alcohols, fit into the binding cavity and which amino acid residues are critical for recognition. nih.gov Hydrogen bonds and hydrophobic interactions are the prevailing forces that stabilize the complex. mdpi.com Molecular docking has revealed that specific amino acid residues, such as Serine (Ser) or Tryptophan (Trp), are often key to the binding process. mdpi.comresearchgate.net

Table 1: Representative Data from a Hypothetical Molecular Docking Simulation of this compound with a Pheromone-Binding Protein (PBP)

| Parameter | Value/Description | Significance |

| Ligand | (2Z,13E)-Octadeca-2,13-dien-1-ol | The specific isomer of the pheromone being studied. |

| Receptor | PBP from a Sesiidae species (Homology Model) | The target protein responsible for pheromone transport. |

| Binding Energy | -7.5 kcal/mol | A lower value indicates a more favorable and stable binding interaction. |

| Key Interacting Residues | Trp37, Ser56, Phe118 | Amino acids in the PBP's binding pocket that form crucial contacts with the pheromone. |

| Types of Interactions | Hydrogen Bond (with Ser56), Hydrophobic Interactions | The primary chemical forces holding the pheromone in the binding pocket. |

This table is illustrative, based on typical findings from molecular docking studies of similar lepidopteran pheromones. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a chemical compound based on its molecular structure. wikipedia.orgnih.gov In pheromone research, QSAR helps to understand how variations in the chemical structure—such as chain length, the number and position of double bonds, and the configuration (Z/E) of those bonds—affect the biological response, for example, the electrical response of an antenna. nih.govepa.govelsevier.com

For this compound, a QSAR study would involve synthesizing and testing a series of structural analogs. By correlating the structural descriptors of these analogs with their measured activity (e.g., from EAD studies), a predictive model can be built. nih.gov This allows researchers to forecast the activity of novel or untested compounds and identify the most critical structural features for pheromonal activity. For example, QSAR can reveal whether the position of the double bond at C13 is more critical for receptor activation than the one at C2.

Table 2: Illustrative QSAR Data for Hypothetical Analogs of this compound

| Compound Analog | Structural Modification | Predicted Activity (Relative EAD Response) | Key Insight |

| (2Z,13Z)-Octadecadien-1-ol | Change in C13 double bond geometry | 85% | The geometry of the C13 double bond is important for optimal activity. |

| (2Z,12Z)-Octadecadien-1-ol | Shift in C13 double bond position | 40% | The position of the second double bond is critical for activity. |

| (2Z)-Octadecen-1-ol | Removal of C13 double bond | 15% | Both double bonds are necessary for strong biological activity. |

| (2Z,13Z)-Octadecadienyl Acetate (B1210297) | Change in functional group | 5% | The terminal alcohol group is essential for binding and activation. |

This table is a conceptual representation of how QSAR data is interpreted in pheromone research.

Density Functional Theory (DFT) for Conformation Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. aps.orggithub.io In the study of flexible molecules like this compound, DFT is particularly valuable for determining the molecule's most stable three-dimensional shape, or conformation. arxiv.orgaps.org By calculating the energy of different possible arrangements of the atoms, DFT can identify the lowest-energy (and thus most likely) conformation. This optimized structure is a critical starting point for more accurate molecular docking and molecular dynamics simulations, as the initial conformation of the ligand can significantly influence the simulation's outcome. aps.org

Molecular Dynamics (MD) Simulations for Binding Affinity

While molecular docking provides a static snapshot of the pheromone-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements and interactions of every atom in the system over time, providing a much more realistic picture of how the ligand and protein behave. frontiersin.org These simulations are used to calculate the binding free energy, which is a more rigorous and accurate predictor of binding affinity than the scores from docking alone. nih.govacs.orgyoutube.com By simulating the complex in a solvent environment, MD can reveal the stability of the binding pose, the flexibility of both the pheromone and the protein's binding pocket, and the specific contributions of water molecules to the binding event. nih.govacs.org

Electroantennographic Detection (EAD) Studies

Electroantennographic Detection (EAD) is a powerful technique used to identify which specific volatile compounds in a complex mixture are detected by an insect's antenna. The method involves connecting an electrode to an excised insect antenna and passing volatile chemicals over it, typically from the effluent of a gas chromatograph (GC). When a compound that the antenna's olfactory receptors can detect passes over, it elicits a change in electrical potential, which is recorded as a peak. researchgate.netnih.gov

EAD studies are fundamental in pheromone identification. Research on moths in the Sesiidae family, for which 2,13-octadecadienyl compounds are known pheromones, frequently employs GC-EAD to analyze extracts from female pheromone glands. nih.govresearchgate.net In a study on the palm pest Paysandisia archon, a member of the Castniidae which are closely related to Sesiidae, (2E,13Z)-octadien-1-ol was shown to elicit an electroantennographic response in the antennae of both male and female moths, confirming that their olfactory system is tuned to detect this specific structure. nih.gov

Table 3: Summary of EAD Response to a this compound Isomer

| Insect Species | Compound Tested | Antenna Type | EAD Response | Reference |

| Paysandisia archon | (2E,13Z)-Octadien-1-ol | Male and Female | Active | nih.gov |

Olfactory Receptor Interaction Mechanisms

The perception of a pheromone like this compound begins a multi-step process at the insect's antenna. nih.gov The hydrophobic pheromone molecule enters the aqueous sensillum lymph through pores on the sensillum surface. nih.gov Here, it is encapsulated by a Pheromone-Binding Protein (PBP). researchgate.netnih.gov This binding event is crucial for solubilizing the pheromone and transporting it to the dendritic membrane of an Olfactory Receptor Neuron (ORN). nih.gov

The PBP-pheromone complex then interacts with an Olfactory Receptor (OR), which is a seven-transmembrane protein. nih.govresearchgate.net In insects, ORs typically form a complex with a highly conserved co-receptor known as Orco. The binding of the pheromone, potentially facilitated by the PBP, induces a conformational change in the OR, causing the ion channel of the OR-Orco complex to open. nih.gov This allows ions to flow across the neuron's membrane, generating an electrical signal that is transmitted to the brain and interpreted as a specific scent. nih.gov

The specificity of this system is remarkable. Different ORNs express different types of ORs, each tuned to respond to specific pheromone components or related structures. researchgate.net Some pheromones may activate a single, highly specific receptor (a "labeled-line" system), while others might activate a combination of receptors, with the pattern of activation encoding the signal (a "combinatorial coding" system). nih.gov The interaction is highly dependent on the precise structure of the pheromone, which is why small changes to the molecule, such as the geometry of a double bond, can dramatically alter or eliminate the biological response. researchgate.net

Advanced Analytical Methodologies for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,13-Octadecadien-1-ol. nih.gov In GC-MS, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the chromatographic column's stationary phase. Following separation, the mass spectrometer fragments the molecule and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint.

This technique has been successfully used to identify this compound in natural extracts. For instance, (Z,E)-2,13-octadecadien-1-ol has been identified as a bioactive compound in the hexane (B92381) root extracts of Tylophora indica. uin-alauddin.ac.id Similarly, a related compound, 12-methyl-E,E-2,13-Octadecadien-1-ol, was detected in the methanolic leaf extract of Vincetoxicum rossicum. unar.ac.id The mass spectra of these compounds are characterized by specific fragmentation patterns and key ions, which are cataloged in spectral libraries like that of the National Institute of Standards and Technology (NIST). nih.govnih.gov

Table 1: GC-MS Data for Isomers of this compound

| Isomer | NIST Number | Major Mass-to-Charge Ratios (m/z) |

| (Z,E)-2,13-Octadecadien-1-ol | 131103 | 55, 41, 67 nih.gov |

| (E,E)-2,13-Octadecadien-1-ol | 131098 | Not specified nih.gov |

Differentiating the geometric isomers of this compound (e.g., Z,E-, E,E-, Z,Z-, and E,Z-) is a significant analytical challenge, as they often exhibit very similar mass spectra. nih.govnih.govnist.govnih.gov The primary GC-based method for isomer differentiation is the use of their retention indices, specifically Kovats Retention Indices (RI). nih.govnih.gov This method standardizes retention times relative to a series of n-alkane standards.

By using capillary columns with different stationary phase polarities, distinct retention indices can be obtained for each isomer. A non-polar column (like one with a 5% diphenyl/95% dimethylpolysiloxane phase) will primarily separate isomers based on boiling point differences, while a polar column (such as one with a wax-based phase) will provide separation based on differences in dipole moment and molecular geometry. The different interactions of the cis (Z) and trans (E) double bonds with the polar stationary phase lead to unique and reproducible retention indices, allowing for their unambiguous identification. nih.govnist.gov

Table 2: Kovats Retention Indices for Isomers of this compound on Different GC Column Types

| Isomer | Column Type | Kovats Retention Index (I) |

| (E,E)-2,13-Octadecadien-1-ol | Standard Non-polar | 2069 nih.gov |

| (E,E)-2,13-Octadecadien-1-ol | Standard Polar | 2181 nih.gov |

| (Z,E)-2,13-Octadecadien-1-ol | Semi-standard Non-polar | 2076 nih.gov |

| (Z,E)-2,13-Octadecadien-1-ol | Standard Polar | 2186 nih.gov |

A significant challenge in the GC analysis of unsaturated long-chain alcohols is the potential for thermal isomerization or degradation. glsciences.com Standard GC injection techniques, such as split/splitless injection, involve flash vaporization of the sample in a heated inlet, often at temperatures exceeding 250°C. chromatographyonline.com These high temperatures can provide sufficient energy to cause the conversion of the thermodynamically less stable cis (Z) isomers to the more stable trans (E) isomers. This can lead to an inaccurate representation of the isomeric composition of the original sample, or in severe cases, complete degradation of the analyte.

To mitigate the risk of thermal degradation and isomerization, cool on-column (COC) injection is the preferred method for analyzing thermally labile compounds like this compound. glsciences.comchromatographyonline.comumass.edu In this technique, the liquid sample is directly introduced onto the analytical column using a narrow-gauge syringe needle at an inlet and oven temperature that is at or below the boiling point of the sample's solvent. umass.eduglsciences.eu

Because the sample is not subjected to a hot vaporization chamber, thermal stress on the analyte is minimized, preserving its original isomeric integrity. umass.eduglsciences.eu After the injection, the GC oven temperature is programmed to rise, which then volatilizes the analytes for chromatographic separation. glsciences.com This approach ensures the quantitative transfer of the entire sample to the column and prevents the analytical problems associated with high-temperature injection methods. chromatographyonline.comglsciences.eu

High-Performance Liquid Chromatography (HPLC) and LC-MS

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative to GC for the analysis of long-chain alcohols, especially when dealing with samples that are highly sensitive to heat or when derivatization is desirable for detection. nih.gov When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for both quantification and structural confirmation. chromatographyonline.commdpi.com LC-MS is particularly useful as it can analyze compounds that are not sufficiently volatile for GC and can provide molecular weight information even without extensive fragmentation. chromatographyonline.com

For the separation of hydrophobic molecules like this compound, reversed-phase HPLC is the most common mode. This typically involves the use of an octadecylsilyl (ODS or C18) column as the stationary phase. shimadzu.com An ODS column consists of silica (B1680970) particles that have been chemically modified with 18-carbon alkyl chains, creating a non-polar surface. shimadzu.com

Separation is achieved using a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov The hydrophobic this compound interacts more strongly with the non-polar stationary phase and is retained longer on the column compared to more polar compounds. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), retained compounds are sequentially eluted from the column, allowing for their separation. shimadzu.com

A primary limitation in the HPLC analysis of this compound is its lack of a strong chromophore—a part of the molecule that absorbs ultraviolet (UV) or visible light. researchgate.netwelch-us.com This makes it nearly invisible to standard HPLC-UV detectors. researchgate.net To overcome this, a chemical derivatization strategy is employed. nih.gov

Derivatization involves reacting the hydroxyl (-OH) group of the alcohol with a reagent that attaches a chromophoric or fluorophoric tag to the molecule. researchgate.netnih.gov This reaction creates a new derivative compound that can be easily detected at low concentrations. Common derivatizing agents for alcohols for UV detection include acyl chlorides, organic anhydrides (such as phthalic anhydride), and isocyanates. nih.govnih.gov For example, reacting the alcohol with benzoyl chloride would form an ester with a strong UV absorbance, significantly enhancing detection sensitivity. researchgate.net This pre-column derivatization step is essential for enabling the sensitive quantification of this compound by HPLC-UV. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI) LC-MS

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry, frequently coupled with high-performance liquid chromatography (LC-MS). wikipedia.org It is particularly well-suited for the analysis of thermally stable compounds with low to medium polarity and molecular weights typically below 1500 Da, a category that includes long-chain fatty alcohols like this compound. wikipedia.orgencyclopedia.pub

The APCI process begins when the eluate from the LC column is introduced into a pneumatic nebulizer, creating a fine mist. youtube.com This mist is then passed through a heated vaporizer (typically 350–500 °C), converting the analyte and solvent into the gas phase. wikipedia.orgencyclopedia.pub Subsequently, the gas-phase molecules are ionized by a corona discharge needle, which generates reactant ions from the solvent vapor. youtube.comcreative-proteomics.com These reactant ions then transfer charge to the analyte molecules through gas-phase ion-molecule reactions. wikipedia.org

A key advantage of APCI is its ability to ionize nonpolar or slightly polar molecules that are not easily analyzed by other methods like electrospray ionization (ESI). nationalmaglab.org Because the ionization occurs in the gas phase, APCI is compatible with a wider range of solvents, including nonpolar mobile phases used in reversed-phase chromatography. wikipedia.orgencyclopedia.pub The technique typically produces singly charged ions, which simplifies spectral interpretation. creative-proteomics.com For alcohols, protonated molecules [M+H]⁺ are often observed, along with a characteristic ion resulting from the loss of a water molecule, [M-H₂O+H]⁺. nih.gov In the analysis of this compound, the expected primary ion in positive-ion mode would correspond to the dehydration of the protonated molecule.

Table 1: APCI LC-MS Parameters for Long-Chain Unsaturated Alcohols

| Parameter | Description | Relevance to this compound |

| Ionization Mode | Soft ionization, gas-phase. | Suitable for the thermally stable, relatively nonpolar structure of the analyte. creative-proteomics.comnationalmaglab.org |

| Typical Adducts | Primarily [M+H]⁺ or [M-H₂O+H]⁺. | Expect to observe ions corresponding to the protonated molecule and its dehydration product. nih.gov |

| Mass Range | Effective for molecules < 1500 Da. | The molecular weight of this compound (266.5 g/mol ) is well within this range. nih.gov |

| Coupling | High-performance liquid chromatography (HPLC). | Allows for separation from other components in a mixture prior to detection. wikipedia.orgyoutube.com |

| Vaporization Temp. | 350-500 °C | Sufficient to vaporize the long-chain alcohol without significant thermal degradation. wikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. It provides detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a long-chain unsaturated alcohol is characterized by several distinct signals. For this compound, specific proton environments would yield predictable chemical shifts. Drawing parallels with similar structures like oleyl alcohol and linoleic acid, the following regions are of importance magritek.comaocs.orgmagritek.com:

Olefinic Protons (-CH=CH-): These protons resonate in the downfield region, typically around 5.3-5.5 ppm, due to the deshielding effect of the double bonds.

Hydroxymethyl Protons (-CH₂OH): The protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen atom and typically appear as a triplet around 3.65 ppm. aocs.org

Allylic Protons (-CH₂-CH=): Protons on the carbons adjacent to the double bonds are known as allylic protons and are found at approximately 2.0 ppm. youtube.com

Aliphatic Methylene (B1212753) Protons (-CH₂-): The long chain of methylene groups produces a large, overlapping signal around 1.3 ppm. magritek.com

Terminal Methyl Protons (-CH₃): The protons of the terminal methyl group typically resonate at the most upfield position, around 0.9 ppm. youtube.com

¹³C NMR Spectroscopy

¹³C NMR provides complementary information about the carbon framework. The greater chemical shift range of ¹³C NMR allows for the resolution of individual carbon signals that may overlap in the ¹H spectrum. magritek.comaocs.org Key signals for this compound would include:

Olefinic Carbons (-CH=CH-): These carbons are significantly deshielded and appear in the 125-135 ppm region. aocs.org

Carbinol Carbon (-CH₂OH): The carbon atom attached to the hydroxyl group is found in the range of 60-65 ppm. youtube.com

Aliphatic Carbons: The various methylene carbons of the long chain resonate between 25-35 ppm, with the terminal methyl carbon appearing most upfield around 14 ppm. aocs.org

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to confirm the connectivity between protons and carbons, verifying the positions of the double bonds and the hydroxyl group. magritek.comnih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Typical Chemical Shift (ppm) | Multiplicity |

| Terminal -CH₃ | ~ 0.9 | Triplet |

| Bulk -(CH₂)n- | ~ 1.3 | Multiplet |

| Allylic -CH₂-CH= | ~ 2.0 | Multiplet |

| Hydroxymethyl -CH₂OH | ~ 3.6 | Triplet |

| Olefinic -CH=CH- | ~ 5.4 | Multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Typical Chemical Shift (ppm) |

| Terminal -CH₃ | ~ 14 |

| Aliphatic -CH₂- Chain | 25 - 35 |

| Allylic -CH₂- | ~ 27-32 |

| Carbinol -CH₂OH | ~ 62 |

| Olefinic -CH=CH- | 125 - 135 |

Chemotaxonomic Applications

Plant Chemosystematics using 2,13-Octadecadien-1-ol Markers

The investigation of this compound and its isomers in the context of plant chemosystematics reveals a nuanced and indirect relationship. While this long-chain fatty alcohol is not widely recognized as a primary chemotaxonomic marker directly produced by and used to classify plants, its profound influence on insect-plant interactions provides a valuable lens for inferring taxonomic relationships among certain plant groups. The primary significance of this compound lies in its role as a potent sex pheromone for numerous species of clearwing moths (family Sesiidae). The host-plant specificity of these moths, which are attracted to this compound, offers an indirect but compelling chemosystematic link.

The distribution of Sesiidae species and their often-narrow host-plant preferences suggest that the plants may produce specific volatile organic compounds that, while not this compound itself, may be related chemically or biosynthetically. These plant-derived compounds can act as cues for the moths, guiding them to suitable hosts for feeding and oviposition. Therefore, the study of which plant species are hosts to moths that utilize this compound provides a basis for investigating shared chemical traits among these plants.

Research into the chemical ecology of Sesiidae has demonstrated that different isomers and blends of this compound and its acetate (B1210297) derivatives attract different moth species. This specificity can be correlated with the host plants of the attracted moths. For instance, a particular isomer blend might attract a moth species that exclusively feeds on plants within a specific genus or family. This suggests a co-evolutionary relationship, where the moth's pheromone communication is finely tuned to the chemical profile of its host plant.

While direct evidence of this compound as a plant-produced chemotaxonomic marker is scarce, a study on the fruit extract of Lagenaria breviflora identified a related compound, 2-methyl-E,E-3,13-octadecadienol. nih.gov This finding, although not a chemosystematic study in itself, points to the presence of similar long-chain unsaturated alcohols in plants, which could be part of a broader chemical profile that has taxonomic significance.

The following table summarizes the host plant families for various Sesiidae species that are known to be attracted to isomers of this compound. This data, by extension, suggests potential chemotaxonomic relationships among the listed plant families, as they serve as hosts for insects that rely on this specific class of semiochemicals.

| Sesiidae Species (Clearwing Moths) | Attractant (Isomer of this compound) | Host Plant Family |

| Synanthedon exitiosa (Peachtree Borer) | (Z,Z)-3,13-Octadecadien-1-ol acetate & (E,Z)-3,13-Octadecadien-1-ol acetate | Rosaceae (e.g., Prunus) |

| Synanthedon pictipes (Lesser Peachtree Borer) | (E,Z)-3,13-Octadecadien-1-ol acetate & (Z,Z)-3,13-Octadecadien-1-ol acetate | Rosaceae (e.g., Prunus) |

| Vitacea polistiformis (Grape Root Borer) | (E,Z)-2,13-Octadecadien-1-ol & (Z,Z)-2,13-Octadecadien-1-ol | Vitaceae (e.g., Vitis) |

| Carmenta giliae | (Z,Z)-3,13-Octadecadien-1-ol acetate | Polemoniaceae (e.g., Gilia) |

| Paranthrene regalis | (E,Z)-3,13-Octadecadien-1-ol acetate | Fagaceae (e.g., Quercus) |

This table is interactive. You can sort and filter the data.

The correlation between the pheromones of these insects and their host plants suggests that the plants within these families may share certain chemical characteristics. These could be precursor compounds or other structurally related molecules that, while not the pheromone itself, are part of the plant's chemical signature that the insects have adapted to recognize. Further research into the volatile organic compound profiles of these host plants could potentially identify common markers and thus provide direct evidence for their chemotaxonomic relationships, with the insect-plant interaction serving as a guide for these investigations.

Other Reported Bioactivities in Natural Extracts

Antimicrobial Properties (e.g., antibacterial, antifungal)

Natural extracts containing 2,13-Octadecadien-1-ol have demonstrated notable antimicrobial properties, including activity against various bacterial and fungal strains.

A study investigating the methanolic extracts of two different taxa of Salvadora persica identified 9,12,15-Octadecatrien-1-ol, (Z,Z,Z)- as a major bioactive compound. isisn.org These extracts showed antimicrobial activity against a panel of eight bacterial isolates, including Streptococcus pyogenes, Streptococcus mutans, Staphylococcus aureus, Streptococcus epidermidis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia, and Enterococcus sp., as well as two fungal isolates, Candida albicans and Aspergillus niger. isisn.org In one sample, this compound constituted 50.65% of the stem's methanol (B129727) extract, which also contained n-Hexadecanoic acid and Phytol, both recognized for their antimicrobial properties. isisn.org Another sample's stem extract contained 18.52% of this fatty alcohol, alongside Benzylamine and Phytol. isisn.org

The lipophilic extract of Cirsium vulgare was also found to contain 9,12-Octadecadien-1-ol (linoleyl alcohol) at 4.9%. nih.gov The hexane (B92381) extract of this plant, which contained a variety of terpenoids, exhibited the highest antifungal activity against Candida krusei and Aspergillus fumigatus. nih.gov The antibacterial activity was tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis, and Salmonella typhimurium. nih.gov

Furthermore, the essential oils from the leaves of the Tunisian Allium nigrum were reported to have antibacterial activity, particularly against Enterococcus faecalis and Staphylococcus aureus. nih.gov While the primary components were carboxylic acids and aliphatic derivatives, the complex mixture of compounds likely contributes to the observed effects. nih.gov

Table 1: Antimicrobial Activity of Natural Extracts Containing this compound or its Derivatives

| Natural Source | Compound Identified | Target Microorganisms | Reference |

| Salvadora persica | 9,12,15-Octadecatrien-1-ol, (Z,Z,Z)- | Streptococcus pyogenes, Streptococcus mutans, Staphylococcus aureus, Streptococcus epidermidis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia, Enterococcus sp., Candida albicans, Aspergillus niger | isisn.org |

| Glutamicibacter mysorens | 12-Methyl-E,E-2,13-octadecadien-1-ol | General antimicrobial and antiproliferative activity reported for the extract. | nih.gov |

| Cirsium vulgare | 9,12-Octadecadien-1-ol (linoleyl alcohol) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis, Salmonella typhimurium, Candida krusei, Aspergillus fumigatus | nih.gov |

Q & A

Basic Research Questions

Q. What are the established methods for isolating 2,13-Octadecadien-1-ol from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic separation. Ethyl acetate or ethanol extracts of plant material (e.g., Strychnos innocua root bark) are fractionated using column chromatography with silica gel as the stationary phase. Fractions are analyzed via thin-layer chromatography (TLC), and target compounds are identified using spectroscopic techniques like NMR and MS . For reproducibility, ensure solvents are HPLC-grade, and column parameters (e.g., mesh size, eluent gradient) are rigorously documented .

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of this compound?

- Methodological Answer : ¹H NMR analysis reveals characteristic signals for methylene protons (δH 1.16–1.43), olefinic protons (δH 5.53–5.90), and the hydroxyl group (δH 5.21). Double-bond positions (C2 and C13) are confirmed via coupling patterns and comparison with literature data. For validation, cross-check ¹³C NMR chemical shifts (e.g., δC 61.8 for C1-OH) and DEPT experiments to distinguish CH₂ and CH₃ groups . Always reference spectral databases (e.g., NIST Chemistry WebBook) to rule out artifacts .

Q. What experimental approaches are recommended to assess the antimicrobial efficacy of this compound?

- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Pseudomonas aeruginosa. Include positive controls (e.g., ciprofloxacin) and solvent controls. For mechanistic insights, perform molecular docking using software like AutoDock Vina with bacterial protein targets (e.g., S. aureus pyruvate carboxylase, PDB:3HO8). Validate docking scores with in vitro assays to correlate binding affinity with activity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify variables affecting bioactivity, such as extraction methods, bacterial strains, or assay conditions. For example, differences in MIC values may arise from solvent polarity during extraction or variations in bacterial membrane permeability. Apply contradiction analysis frameworks (e.g., iterative data triangulation) to reconcile conflicting results . Replicate experiments under standardized protocols and report raw data in supplementary materials for transparency .